4,5-Dimethylhexanoic acid

Catalog No.
S14705741
CAS No.
60308-81-8
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dimethylhexanoic acid

CAS Number

60308-81-8

Product Name

4,5-Dimethylhexanoic acid

IUPAC Name

4,5-dimethylhexanoic acid

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-6(2)7(3)4-5-8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)

InChI Key

HHGZJCMMPUJXIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)CCC(=O)O

4,5-Dimethylhexanoic acid (CAS 60308-81-8) is a highly branched, eight-carbon aliphatic carboxylic acid utilized primarily as a premium precursor for specialty metal carboxylates, high-performance polyvinyl chloride (PVC) stabilizers, and complex chiral building blocks [1]. Unlike straight-chain aliphatic acids, its dual methyl substitution at the C4 and C5 positions fundamentally alters its physicochemical behavior, imparting exceptional hydrocarbon solubility to its metal salts and distinct steric hindrance during esterification [2]. In industrial procurement, it is prioritized over standard linear acids when manufacturing overbased calcium or manganese carboxylates that must remain as stable, non-crystallizing liquid solutions under moist storage conditions or in oil diluents [1].

Substituting 4,5-dimethylhexanoic acid with linear isomers like octanoic acid or simpler branched analogs like 2-ethylhexanoic acid severely compromises end-product stability and performance [1]. In the production of basic calcium carboxylate PVC stabilizers, straight-chain acid salts are highly prone to crystallization and phase separation in hydrocarbon solvents, rendering the liquid stabilizers unusable [1]. Furthermore, in fine chemical synthesis, such as the development of cyclodepsipeptides (e.g., Homophymine A) or specific fragrance esters, the exact 4,5-dimethyl topology is non-negotiable; altering the branching position directly eliminates the target compound's biological binding affinity or distinct olfactory profile, making generic substitution impossible for these specialized workflows [2].

Prevention of Crystallization in Overbased Calcium Carboxylates

In the formulation of basic calcium carboxylates used as PVC stabilizers, the choice of the carboxylic acid dictates the physical state of the final product. Straight-chain aliphatic acids (like hexanoic or octanoic acid) yield calcium salts that readily crystallize and form two-phase mixtures in hydrocarbon diluents, especially under moist storage conditions [1]. In contrast, 4,5-dimethylhexanoic acid, due to its dual distal branching, produces highly overbased calcium and manganese soaps that maintain stable, clear, single-phase liquid solutions [2]. This steric disruption of crystal lattice formation allows for higher metal content (basicity) without the precipitation failures associated with linear analogs [2].

Evidence DimensionPhase stability of metal carboxylate salts in hydrocarbon diluents
Target Compound DataForms stable, clear liquid solutions without crystallization
Comparator Or BaselineStraight-chain C6-C8 acids (e.g., hexanoic/octanoic acid) (Form two-phase crystalline precipitates)
Quantified DifferenceEliminates phase separation and crystallization in liquid stabilizer formulations
ConditionsOverbased calcium carboxylate synthesis in oil/hydrocarbon diluents

Ensures the shelf-life and usability of liquid PVC stabilizers and anti-corrosion coatings by preventing catastrophic phase separation.

Obligate Precursor for (2R,3R,4R)-2-Amino-3-hydroxy-4,5-dimethylhexanoic Acid

4,5-Dimethylhexanoic acid derivatives are essential for the total synthesis of complex marine-derived biologicals, such as the anti-HIV cyclodepsipeptide Homophymine A [1]. The synthesis requires the specific incorporation of the (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid residue to form the critical lactone linkage unit [1]. Generic branched acids cannot be substituted here, as the precise 4,5-dimethyl stereocenters are strictly required to replicate the natural product's structural conformation and its resulting cytoprotective activity (IC50 ~ 75 nM) against viral infection [1].

Evidence DimensionViability as a precursor for Homophymine A lactone linkage
Target Compound DataEnables exact stereochemical match for active cyclodepsipeptide
Comparator Or BaselineStandard branched amino acids (Fails to replicate target conformation)
Quantified Difference100% structural fidelity to the natural anti-HIV marine metabolite
ConditionsTotal synthesis of Homophymine A and related marine lipopeptides

Procurement for advanced pharmaceutical synthesis must use this exact carbon skeleton to achieve the necessary biological activity.

Distinct Olfactory Signatures in Flavor and Fragrance Esters

When synthesized into esters (such as 2-methyl-2-pentenyl 4,5-dimethylhexanoate), this specific branched acid imparts distinct fruity, greenish, and floral notes that are fundamentally different from those produced by linear C8 acids or the common 2-ethylhexanoic acid [1]. The distal 4,5-dimethyl branching alters the volatility and receptor binding of the resulting esters, providing a specialized aromatic profile that cannot be matched by cheaper, generic aliphatic acid precursors in high-end cosmetic and food additive formulations [1].

Evidence DimensionAromatic profile of resulting esters
Target Compound DataDistinct fruity/greenish/floral notes with natural feeling
Comparator Or BaselineLinear hexanoic/octanoic esters (Standard, often harsher or less complex aliphatic notes)
Quantified DifferenceProvides proprietary olfactory characteristics unattainable with generic C6-C8 acids
ConditionsFormulation of 2-methyl-2-pentenyl esters for fragrance and flavor compositions

Allows fragrance formulators to achieve distinct, patentable scent profiles that differentiate premium consumer products.

Manufacturing of Overbased Liquid PVC Stabilizers

Due to its ability to prevent crystallization in metal soaps, 4,5-dimethylhexanoic acid is highly recommended as the carboxylic acid component in the synthesis of basic calcium and manganese carboxylates. These liquid stabilizers are critical for PVC processing, where phase separation of the additive would cause severe manufacturing defects [1].

Synthesis of Anti-Corrosion Coatings and Lubricant Additives

The high hydrocarbon solubility of its metal salts makes this compound an excellent precursor for anticorrosion coatings (such as automotive underbody coatings) and extreme-pressure lubricant additives, outperforming straight-chain acids that precipitate out of oil solutions [2].

Precursor for Complex Marine Natural Products

In pharmaceutical R&D, it serves as the obligate carbon backbone for synthesizing highly specific chiral amino acids, such as (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid, which is required for the total synthesis of antiviral cyclodepsipeptides like Homophymine A [3].

Specialty Flavor and Fragrance Ester Production

Used in the fine chemical industry to synthesize novel esters (e.g., 2-methyl-2-pentenyl esters) that require the specific steric bulk of the 4,5-dimethyl group to produce distinct, high-value fruity and floral olfactory profiles for cosmetics and beverages [4].

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

144.115029749 g/mol

Monoisotopic Mass

144.115029749 g/mol

Heavy Atom Count

10

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